N-[(1E)-[4-(dimethylamino)phenyl]methylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(1E)-[4-(dimethylamino)phenyl]methylidene]-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide is 302.10889899 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The safety data sheet for a similar compound, p-Dimethylaminobenzaldehyde, indicates that it is harmful if swallowed . It advises against food, drug, pesticide or biocidal product use . It also suggests that contaminated clothing and protective equipment should be removed before entering eating areas .
Future Directions
The future directions for the study of such compounds could include further exploration of their potential applications in various fields such as nonlinear optics, information technology, and industrial applications. Additionally, more research could be conducted to understand their physiological and biological activities .
Mechanism of Action
Target of Action
Similar compounds have been used as precursors for the synthesis of new nonlinear optical chromophores .
Biochemical Pathways
The compound is involved in the synthesis of new, effective nonlinear optical (NLO) chromophores . These chromophores are part of the larger family of heterocyclic compounds, which have found wide application in the synthesis of NLO chromophores .
Result of Action
The compound serves as a precursor for new nonlinear optical chromophores with potentially high first hyperpolarizability values . These chromophores find use in the design of devices for information storage and fast processing .
Properties
IUPAC Name |
(NE)-N-[[4-(dimethylamino)phenyl]methylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-13-4-10-16(11-5-13)21(19,20)17-12-14-6-8-15(9-7-14)18(2)3/h4-12H,1-3H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVGDFCTSDMNJN-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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